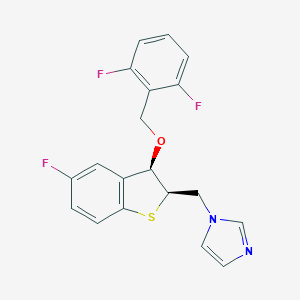
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-ethyl-2,3-dimethyl-4,7-dihydroxybenzofuran and is a derivative of benzofuran.
Scientific Research Applications
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have antimicrobial and antifungal properties.
Mechanism Of Action
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- in lab experiments is its relatively low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an antimicrobial and antifungal agent. Further studies are needed to determine its efficacy against different types of microorganisms and to develop more effective formulations. Finally, more research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, this compound has the potential to make significant contributions to various fields.
Synthesis Methods
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- can be achieved through various methods. One of the commonly used methods is the reduction of 4,7-Benzofurandione, 2,3-dimethyl-5-ethyl- using sodium borohydride. Another method involves the oxidation of 5-ethyl-2,3-dimethylphenol using potassium permanganate. Both methods have been successfully used to synthesize this compound.
properties
CAS RN |
19671-83-1 |
|---|---|
Product Name |
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- |
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-ethyl-2,3-dimethyl-1-benzofuran-4,7-diol |
InChI |
InChI=1S/C12H14O3/c1-4-8-5-9(13)12-10(11(8)14)6(2)7(3)15-12/h5,13-14H,4H2,1-3H3 |
InChI Key |
YLTURFBJNZVQNF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O |
Canonical SMILES |
CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O |
Other CAS RN |
19671-83-1 |
synonyms |
2,3-Dimethyl-5-ethyl-4,7-benzofurandiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



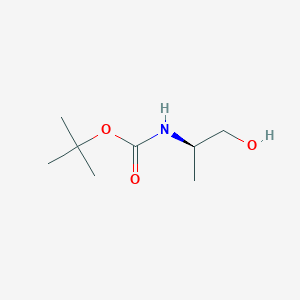
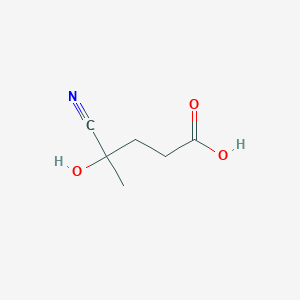
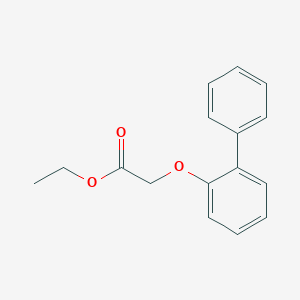
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
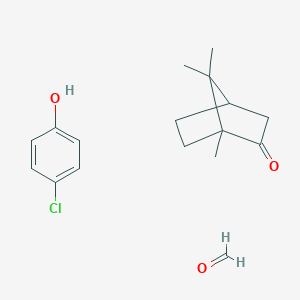
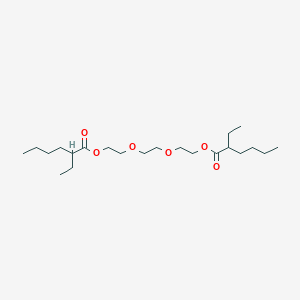
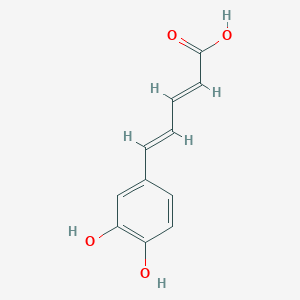
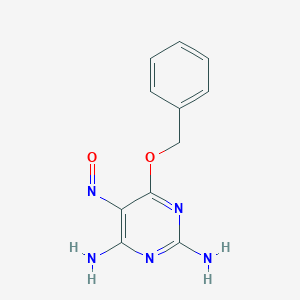
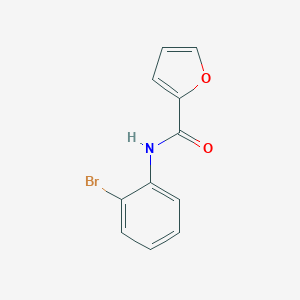
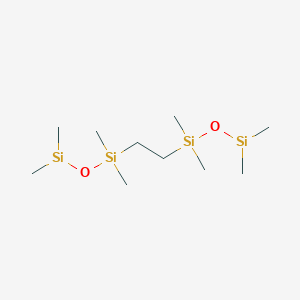
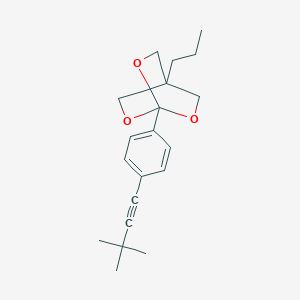
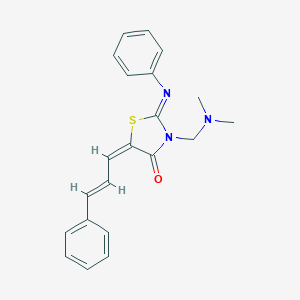
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
